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Aspect Key Findings

Analytical Techniques & Key
Parameters

Citations

Major Degradation = One major oxidative

Products degradation product.
"Pseudo-DPs" can form with
solvents (ACN, MeOH) under
acid hydrolysis.

Critical Process- Specific impurities from
Related Impurities  synthesis intermediates and

processes.

Solid-State Commercial APl is a
Stability hemihydrate (Hemi-CFZ); can
(Polymorphism) convert to monohydrate

(Mono-CFZ) or anhydrous
form (CFZ2).

Stability-Indicating  Developed for Canagliflozin

Methods (SIM) alone and with Metformin.
Separates drugs from all
degradation products.

LC/Q-TOF-MS/MS for
characterization; HPTLC
(Acetone:Ethanol, 80:20 v/v).

Patents detail preparation and
removal methods (e.g.,
recrystallization).

NIR spectroscopy with PLSR

[1] [2]

[3]

[4]

modeling for quantification; PXRD

for characterization.

HPLC: C18 column, 0.2%
TFA/ACN (80:20), 290 nm, 1.0
mL/min. RP-HPLC:
ACN:Phosphate Buffer pH 3.5
(70:30), 254 nm.

[5] [6]
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Analytical Techniques & Key

Aspect Key Findings Citations
Parameters
Green Analytical Eco-friendly, stability- HPTLC: Acetone:Ethyl [7]112] [8]
Methods indicating assays developed Acetate:Acetic Acid (8:2:0.2).
using TLC and HPLC. Assessed by Eco-Scale, GAPI,

and HEXAGON tools.

Experimental Protocols for Stability and Impurity
Analysis

Here are detailed methodologies for core experiments cited in the tables.

Forced Degradation Study Protocol

This protocol helps in identifying the intrinsic stability of the molecule and elucidating potential degradation

pathways [1].

e Stress Conditions: Subject the drug substance to hydrolytic (acid and base), oxidative, thermal, and
photolytic stress as per ICH Q1A(R2) guidelines.

o Acid/Base Hydrolysis: Use 0.1M HCI or 0.1M NaOH at room temperature for a few hours.
Note: Be aware of potential reaction with co-solvents like acetonitrile or methanol under acid
conditions, which may form "pseudo-degradation products” [1].

o Oxidative Stress: Use 3% or 30% hydrogen peroxide at room temperature. Canagliflozin is
particularly labile under oxidative conditions [1] [2].

¢ Analysis: Analyze stressed samples using the UPLC-MS/MS method below or the stability-indicating
HPLC methods.

UPLC-MS/MS Method for Degradation Product Characterization

This method is used to separate and characterize the structures of forced degradation products [1].

e Column: Aquity CSH C18 (100 x 2.1 mm, 1.7 ym)
¢ Mobile Phase: Gradient elution using Acetonitrile-Methanol (70:30, v/v) and Formic Acid.
e Detection: Quadrupole Time-of-Flight Tandem Mass Spectrometry (Q-TOF-MS/MS).
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e Application: The high-resolution mass spectrometry data helps in proposing structures for the
degradation products (DPs) by identifying fragment ions.

AQbD-Assisted HPLC Method Development and Validation

This protocol uses Analytical Quality by Design for a robust, stability-indicating assay [5].

¢ Defining the Objective: The Analytical Target Profile (ATP) is to quantify Canagliflozin in tablet
dosage forms.
¢ Risk Assessment & DOE: Identify Critical Method Parameters (CMPs) like buffer concentration and
organic modifier ratio. A Central Composite Design (CCD) is used to study their effect on Critical
Quality Attributes (CQAS) like retention time, tailing factor, and theoretical plates.
e Chromatographic Conditions:
o Column: Supelcosil C18 (250 x 4.6 mm, 5 pym)
o Mobile Phase: 0.2% v/v Trifluoroacetic Acid in Water / Acetonitrile (80:20, v/v), isocratic.
o Flow Rate: 1.0 mL/min
o Detection Wavelength: 290 nm
o Injection Volume: 10 pL
¢ Validation: The method is validated for specificity, precision, linearity (12.6—-37.9 ug/mL), and
robustness as per ICH Q2(R1) guidelines [5].

Frequently Asked Questions (FAQSs)

Q1: Why do I see unexpected degradation peaks in my canagliflozin sample during acid hydrolysis?
This is a known phenomenon. Canagliflozin can react with co-solvents like acetonitrile or methanol under
acid hydrolytic conditions, leading to the formation of "pseudo-degradation products" (DP3 and DP4 as
reported) [1]. To confirm, try replicating the study using a different solvent. These are not true degradation

products of the drug molecule itself but artifacts of the stress testing conditions.

Q2: How can I quickly and accurately quantify low levels of different solid-state forms in my
canagliflozin tablets? Near-Infrared (NIR) spectroscopy combined with chemometrics is an effective, non-

destructive technique for this purpose [4].

¢ Procedure: Collect NIR spectra of your tablet samples and use a pre-developed Partial Least
Squares Regression (PLSR) calibration model.

¢ Key to Success: The model must be built using standard samples of known content (CFZ, Hemi-
CFZ, Mono-CFZ) and requires appropriate spectral pre-processing (like MSC, SNV, or derivatives) to
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handle overlapping peaks and baseline shifts [4].

Q3: My HPLC method for canagliflozin lacks robustness. What is a systematic approach to improve
it? Adopt an Analytical Quality by Design (AQbD) approach [5].

e Step 1: Use experimental design (e.g., Factorial Design) to understand the relationship between
method parameters (e.g., TFA concentration, column temperature) and performance outcomes (e.g.,
retention time, peak shape).

e Step 2: Establish a Method Operable Design Region (MODR), which is the combination of parameter
ranges where the method consistently meets performance criteria.

e Step 3: Operate within this MODR during routine analysis. This ensures the method remains robust
despite minor, expected variations in laboratory conditions.

Q4: Are there eco-friendly alternatives to my routine HPL.C method for canagliflozin analysis? Yes.
High-Performance Thin-Layer Chromatography (HPTLC) has been successfully applied as a greener,

stability-indicating method for canagliflozin [7] [2].

e Advantages: HPTLC typically consumes significantly less solvent per sample than HPLC, reducing
chemical waste.

e Greenness Assessment: The greenness of these methods has been confirmed using tools like the
Analytical Eco-Scale and GAPI, showing they are more environmentally sustainable than
conventional HPLC methods [7] [2].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low theoretical Column degradation, incorrect  Use a fresh C18 column. For CAN, a mobile
plates in HPLC mobile phase pH, or flow rate. ~ phase with 0.2% TFA provides good peak

shape. Fine-tune parameters via AQbD [5].

Multiple peaks in Expected degradation Characterize peaks via LC-MS/MS [1]. Change

stressed sample products or pseudo-DPs from the co-solvent used in stress testing to rule out
solvent interaction. pseudo-DPs.

Failing assay in Potential solid-form Monitor solid form by PXRD or NIR. Control

stability samples conversion (e.g., hemihydrate  storage humidity. Use NIR for quantitative
to monohydrate). analysis of form conversion [4].
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Problem Possible Cause Solution

High background UV detection at 205-220nm is Use high-purity HPLC grade solvents and

noise at low UV sensitive to mobile phase additives. Consider switching to a higher
impurities. wavelength like 290 nm if feasible for your
analyte [5].

Workflow for Stability and Impurity Control

Below is a workflow diagram that outlines the logical relationship and process for ensuring stability and

controlling impurities in Canagliflozin, integrating the methods and FAQs discussed.
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Start: APl & Formulation

Identify Critical Quality
Attributes (CQAS)

Forced Degradation Studies
(Oxidation, Hydrolysis, etc.)

Develop Stability-Indicating
Method (HPLC/HPTLC)

Characterize Degradation Monitor Solid Form
Products (LC/Q-TOF-MS/MS) Conversion (NIR/PXRD)

Control Strategy:
- Specification Limits
- Storage Conditions
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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